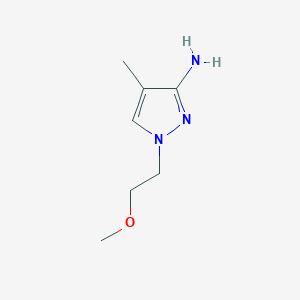

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-4-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-6-5-10(3-4-11-2)9-7(6)8/h5H,3-4H2,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYHIMKJBKQLIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with 2-methoxyethyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems can also reduce the need for manual intervention and increase the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Aplicaciones Científicas De Investigación

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and affecting its catalytic activity.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Findings:

Polarity and Solubility: The 2-methoxyethyl group in the target compound provides moderate polarity, enhancing solubility compared to highly lipophilic analogs like 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine . In contrast, 1-(2-(diethylamino)ethyl)-4-methyl-1H-pyrazol-3-amine exhibits basicity due to the diethylamino group, significantly improving aqueous solubility .

Metabolic Stability :

- Fluorinated analogs, such as 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine, demonstrate increased metabolic stability due to the strong C-F bond, which resists enzymatic degradation .

Steric and Electronic Effects: Bulky substituents like the 3-methoxybenzyl group in 1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine may enhance receptor-binding specificity but reduce membrane permeability . The phenyl group in 5-amino-3-methyl-1-phenylpyrazole introduces rigidity, favoring π-π interactions in biological targets .

Synthetic Accessibility :

- Copper-catalyzed coupling methods (e.g., ) are commonly employed for synthesizing pyrazole amines, though purity varies (e.g., 95% purity reported for 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine) .

Research Implications

- Drug Design : The target compound’s balanced solubility makes it suitable for oral bioavailability studies, whereas fluorinated or chlorinated analogs may be prioritized for CNS-targeting agents due to enhanced lipophilicity.

- Materials Science: Pyrazole derivatives with methoxyethyl or diethylaminoethyl groups could serve as ligands in coordination chemistry, leveraging their electron-donating properties.

Actividad Biológica

1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities. With the molecular formula C₇H₁₁N₃O and a molecular weight of approximately 141.17 g/mol, this compound features a unique structure that includes a methoxyethyl group and a methyl group on the pyrazole ring, which may influence its interaction with biological targets and enhance its solubility in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections . The mechanism of action is believed to involve interference with essential metabolic processes in microorganisms, possibly through enzyme inhibition.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways suggests it could be beneficial in treating conditions characterized by inflammation. Studies have indicated that derivatives of pyrazole compounds often exhibit significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. This activity is likely linked to its ability to modulate pain pathways, making it a candidate for further research in pain management therapies.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly protein kinases involved in cell signaling pathways. Inhibiting these kinases may lead to therapeutic advancements in treating diseases such as cancer and inflammatory disorders. The methoxyethyl group enhances solubility and may influence the compound's bioavailability, further impacting its efficacy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its biological activities:

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazole compounds, including this compound. For instance:

- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrazole derivatives against Bacillus subtilis and Candida albicans, finding that certain modifications significantly enhanced antimicrobial potency .

- Evaluation of Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of pyrazole derivatives using carrageenan-induced edema models in mice, demonstrating comparable efficacy to traditional anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-4-methyl-1H-pyrazol-3-amine?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, in structurally related pyrazol-3-amines, 3-aryl-2-(aminomethylen)-propannitrile derivatives are reacted with hydrazinium salts (e.g., hydrazine hydrochloride) in lower alcohols (C1–C3) under reflux conditions, followed by purification via chromatography or recrystallization . A similar approach can be adapted by substituting the aryl group with a 2-methoxyethyl moiety.

- Key Steps :

- Use of anhydrous solvents (e.g., ethanol, DMSO) to avoid side reactions.

- Acidic or basic conditions to facilitate cyclization (e.g., cesium carbonate as a base in Pd/Cu-mediated coupling reactions) .

Q. How is this compound characterized structurally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, methoxyethyl protons resonate at δ ~3.4–3.6 ppm (OCH), and pyrazole ring protons appear as distinct singlets or doublets .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N interactions in pyrazole derivatives) using SHELX software for refinement .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 215) .

Q. What are the primary pharmacological targets or bioactivity profiles of this compound?

- Screening Methods :

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- CNS Activity : In vivo models (e.g., elevated plus maze for anxiolytic effects) to assess GABAergic modulation, given structural similarity to pyrazolo-azine derivatives with sedative properties .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity?

- Strategies :

- Catalyst Screening : Use Cu(I)/Pd(0) catalysts to enhance cross-coupling efficiency (e.g., 17.9% yield improved to >50% via optimized ligand systems) .

- Solvent Effects : Replace DMSO with DMAc or THF to reduce byproducts in cyclization steps .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 days → 6 hours) while maintaining regioselectivity .

Q. What computational methods validate the compound’s structure-activity relationships (SAR)?

- Approaches :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict hydrogen-bonding sites (e.g., pyrazole N–H as H-bond donor) .

- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina or Schrödinger Suite .

Q. How can contradictions in bioactivity data across studies be resolved?

- Case Study : Discrepancies in antimicrobial potency may arise from substituent variations (e.g., methoxyethyl vs. aryl groups).

- Experimental Design : Use isosteric replacements (e.g., 2-methoxyethyl vs. 2-ethoxyethyl) in parallel SAR studies .

- Statistical Analysis : Apply multivariate regression to isolate substituent effects from assay variability .

Q. What strategies enable regioselective modification of the pyrazole core for derivative synthesis?

- Methods :

- Directed Lithiation : Use LDA/TMP to functionalize position 5 selectively .

- Protection/Deprotection : Boc-protect the 3-amine group to allow substitution at position 1 or 4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.